![molecular formula C16H21N3O4S B2466374 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-32-7](/img/structure/B2466374.png)
3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine and a cyclic ketone. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The aromatic ring and the spirocyclic structure can undergo various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s potential as a pharmacophore is of interest. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors could lead to the development of new medications for conditions such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites. Its unique properties can enhance the performance of these materials in various applications.
作用机制
The mechanism by which 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
8-(Methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Lacks the 4-methylbenzyl group, potentially altering its interaction with biological targets.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: The simplest form, without additional substituents, serving as a core structure for further functionalization.
Uniqueness
The presence of both the 4-methylbenzyl and methylsulfonyl groups in 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique chemical and biological properties. These groups enhance its reactivity and potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12-3-5-13(6-4-12)11-19-14(20)16(17-15(19)21)7-9-18(10-8-16)24(2,22)23/h3-6H,7-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMEHNGBQSEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
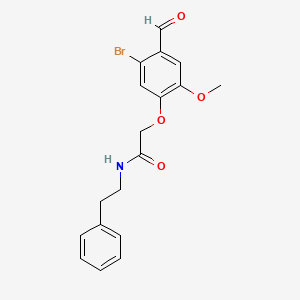
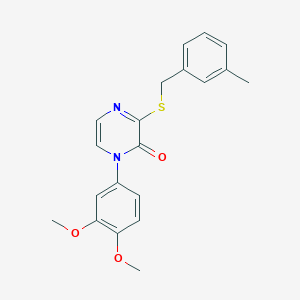
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)
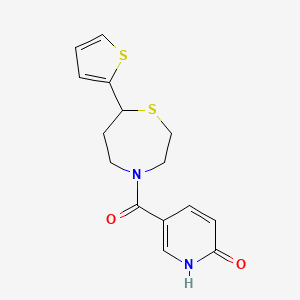

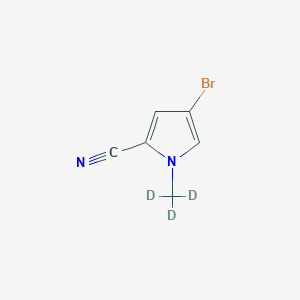
![2-({1-[(3-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2466298.png)
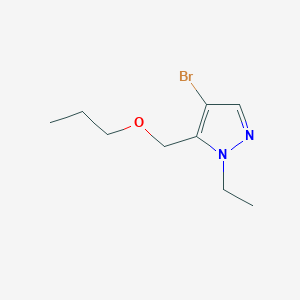
![1'-[2,6-dinitro-4-(trifluoromethyl)phenyl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide](/img/structure/B2466300.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)
![2-[9-(4-methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)
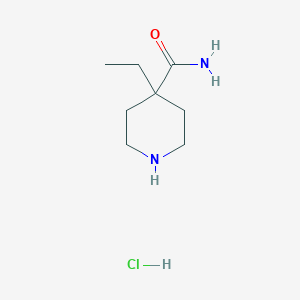
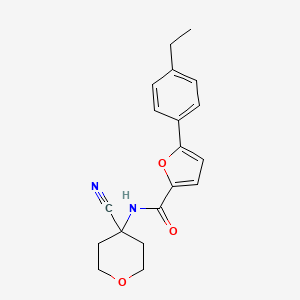
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)
